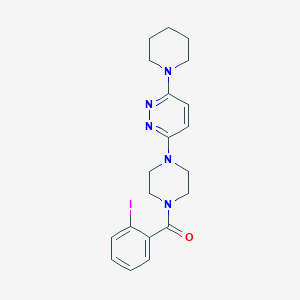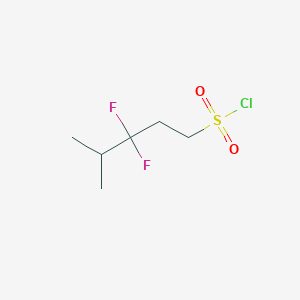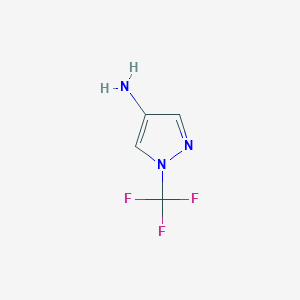![molecular formula C13H15N3O4 B2976120 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1207001-94-2](/img/structure/B2976120.png)
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is an organic compound that features a combination of methoxyphenoxy and oxadiazole groups
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes involving oxadiazole-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic or basic conditions to form the oxadiazole ring.
Attachment of the methoxyphenoxy group: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetamide derivative to form the desired ether linkage.
Coupling of the two fragments: The final step involves coupling the oxadiazole-containing fragment with the methoxyphenoxy-containing fragment under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxyphenoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-1,2,5-oxadiazol-3-amine
- 3-phenyl-5-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-1,2,4-oxadiazole
- 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to the presence of both methoxyphenoxy and oxadiazole groups, which can impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-15-13(20-16-9)7-14-12(17)8-19-11-6-4-3-5-10(11)18-2/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZLSNNCHMYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2976042.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2976043.png)


![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)
![Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate](/img/structure/B2976048.png)
![3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2976049.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2976054.png)

![2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2976059.png)

